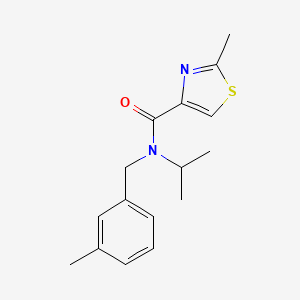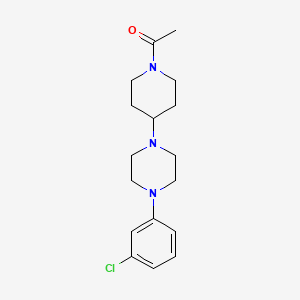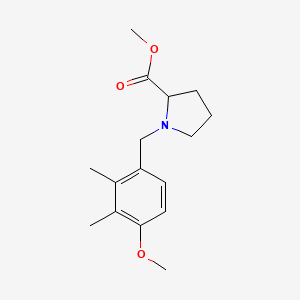
N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide
説明
N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide (IMBT) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that exhibits a range of biochemical and physiological effects, making it an interesting compound for researchers to investigate.
作用機序
The exact mechanism of action of N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide is not fully understood, but it is thought to function by inhibiting key enzymes involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and exhibit antibacterial activity against a range of bacterial strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
実験室実験の利点と制限
N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for researchers. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for investigating a range of research questions. However, there are also limitations to its use. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments.
将来の方向性
There are several future directions for investigating N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer, fungal infections, and bacterial infections. Additionally, its potential as a fluorescent probe for detecting metal ions in biological systems could be further explored. Finally, its mechanism of action could be further investigated to gain a better understanding of how it functions at the molecular level.
In conclusion, N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that exhibits a range of biochemical and physiological effects, making it an interesting compound for scientific research. It can be synthesized through a multi-step process and has been investigated for its potential applications in various fields. Its mechanism of action is not fully understood, but it has been shown to inhibit key enzymes involved in cellular processes. It has several advantages for use in lab experiments, but its potential toxicity and side effects need to be carefully considered. There are several future directions for investigating N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide, including its potential as a therapeutic agent and as a fluorescent probe for detecting metal ions in biological systems.
科学的研究の応用
N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide has been investigated for its potential applications in a range of fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial properties, making it a promising candidate for drug development. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]-N-propan-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)18(9-14-7-5-6-12(3)8-14)16(19)15-10-20-13(4)17-15/h5-8,10-11H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSJJHGHGSLPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)C2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-methyl-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3850011.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B3850012.png)

![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)

![2-[4-(2,6-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B3850052.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850068.png)

![N-(3'-methyl-3-biphenylyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]prolinamide](/img/structure/B3850078.png)
![3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone](/img/structure/B3850087.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850095.png)
![(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)